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9(10H)-Anthracenone, 1,8,10-trihydroxy-

Cat. No.: B14495225
CAS No.: 64817-79-4
M. Wt: 242.23 g/mol
InChI Key: DVUSBPFHHAWKPK-UHFFFAOYSA-N
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Description

Contextualization within Anthracenone (B14071504) and Anthraquinoid Chemical Space

The fundamental structure of anthracenones is based on the anthracene (B1667546) framework, featuring a ketone group in the central ring. They are closely related to anthraquinones, which possess two ketone groups in the central ring. nih.gov This seemingly minor structural difference has a profound impact on their chemical behavior, particularly their electronic properties and reactivity.

Anthracenones, such as the subject of this article, can exist in tautomeric forms, most notably the keto-enol equilibrium. rsc.orglibretexts.org The position and number of hydroxyl substituents play a crucial role in the stability and predominance of these tautomers. For instance, in the related compound 1,8-dihydroxy-9(10H)-anthracenone, the keto form is stabilized by intramolecular hydrogen bonds. researchgate.net The introduction of a third hydroxyl group at the 10-position in 9(10H)-Anthracenone, 1,8,10-trihydroxy- introduces further possibilities for tautomerism and intermolecular interactions, distinguishing it from its dihydroxy counterpart.

The anthraquinoid chemical space is vast, encompassing a wide array of naturally occurring pigments and synthetic dyes. Many of these compounds have been investigated for their potential applications in various scientific and industrial fields. ijcce.ac.ir Polyhydroxyanthracenones represent a specific subspace within this broader category, with their unique chemical functionalities offering distinct opportunities for research and development.

Academic Significance of 9(10H)-Anthracenone, 1,8,10-trihydroxy- in Research

Research into derivatives of 1,8-dihydroxy-9(10H)-anthracenone has explored the impact of substitution at the 10-position. nih.govnih.gov These studies highlight the importance of this position in modulating the chemical and biological properties of the anthracenone core. For example, the synthesis and characterization of 10-substituted derivatives have been a subject of interest, with techniques like mass spectrometry being employed to elucidate their structures. nih.gov

The potential for 9(10H)-Anthracenone, 1,8,10-trihydroxy- to exist as a stable tautomer of other polyhydroxyanthracene structures, such as 1,8,9-trihydroxyanthracene, is a key area of academic interest. The study of keto-enol tautomerism in similar systems has revealed complex equilibria influenced by solvent, pH, and substituent effects. rsc.org Understanding the tautomeric behavior of the 1,8,10-trihydroxy- variant is crucial for predicting its reactivity and potential interactions in various chemical and biological systems.

The dimer of dithranol, which involves a linkage at the 10-position and results in a structure with a 10-hydroxyanthracenone moiety, has also been a subject of study. researchgate.net This further underscores the academic curiosity surrounding the chemical possibilities at this particular position of the anthracenone scaffold.

While detailed research findings specifically on 9(10H)-Anthracenone, 1,8,10-trihydroxy- remain relatively specialized, its structural relationship to more extensively studied polyhydroxyanthracenones positions it as a compound of interest for further exploration in the fields of synthetic chemistry, materials science, and medicinal chemistry.

Chemical Data for 9(10H)-Anthracenone, 1,8,10-trihydroxy-

PropertyValueSource
IUPAC Name1,8,10-trihydroxy-10H-anthracen-9-one nih.gov
Molecular FormulaC14H10O4 nih.gov
Molecular Weight242.23 g/mol nih.gov
CAS Number64817-79-4 nih.gov
InChIInChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,13,15-17H nih.gov
InChIKeyDVUSBPFHHAWKPK-UHFFFAOYSA-N nih.gov
Canonical SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2O)C=CC=C3O nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4 B14495225 9(10H)-Anthracenone, 1,8,10-trihydroxy- CAS No. 64817-79-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64817-79-4

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1,8,10-trihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,13,15-17H

InChI Key

DVUSBPFHHAWKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2O)C=CC=C3O

Origin of Product

United States

Synthetic Methodologies for 9 10h Anthracenone, 1,8,10 Trihydroxy and Its Analogs

Chemo-selective Synthetic Routes

Chemo-selective synthesis is crucial for the preparation of 9(10H)-Anthracenone, 1,8,10-trihydroxy- and its analogs, allowing for the targeted modification of the molecule to enhance its therapeutic profile. These routes focus on the selective reaction of specific functional groups within the molecule while leaving others intact.

Reductive Strategies for Anthracenone (B14071504) Formation

A primary and effective method for the synthesis of the 9(10H)-Anthracenone, 1,8,10-trihydroxy- core involves the selective reduction of its corresponding anthraquinone (B42736) precursor, 1,8-dihydroxyanthraquinone. This transformation is a key step in producing the anthrone (B1665570) structure.

One well-documented reductive strategy employs stannous chloride (SnCl₂) in a mixture of glacial acetic acid and concentrated hydrochloric acid. In this reaction, 1,8-dihydroxyanthraquinone is heated at reflux with an excess of anhydrous tin (II) chloride. The reaction proceeds for an extended period, typically 24 hours, to ensure the complete conversion of the anthraquinone to the desired 1,8-dihydroxyanthrone. Following the reaction, the mixture is cooled and poured over ice water, leading to the precipitation of the product as a yellow solid. This method has been reported to yield 1,8-dihydroxyanthrone in high purity and good yield, around 88%. chemspider.com

Other reducing agents have also been utilized for the partial reduction of anthraquinones to anthrones. These include tin metal in combination with hydrochloric acid and glacial acetic acid, as well as sodium hydrogen sulfite. stackexchange.comechemi.comchemistry-online.com The general principle of these reductions involves the selective conversion of one of the two carbonyl groups of the anthraquinone to a methylene (B1212753) group, thus forming the anthracenone scaffold. The choice of reducing agent and reaction conditions can be critical to prevent over-reduction to the corresponding anthracene (B1667546).

Table 1: Reductive Synthesis of 9(10H)-Anthracenone, 1,8,10-trihydroxy-

Precursor Reagents and Conditions Product Yield
1,8-Dihydroxyanthraquinone Anhydrous SnCl₂, Glacial Acetic Acid, Conc. HCl, Reflux (24h) 9(10H)-Anthracenone, 1,8,10-trihydroxy- 88% chemspider.com
Anthraquinone Granulated Tin, Glacial Acetic Acid, Conc. HCl, Reflux (1.5h) Anthrone Not specified chemistry-online.com

Nucleophilic Addition Approaches at the 10-Position

The methylene group at the 10-position of the 9(10H)-Anthracenone, 1,8,10-trihydroxy- molecule is an active site for nucleophilic substitution, allowing for the introduction of a wide variety of substituents. This position's reactivity is a cornerstone for the synthesis of numerous analogs with modified properties.

A key strategy for functionalization at the C-10 position is selective alkylation. For instance, the synthesis of a carboxylic acid derivative of dithranol has been achieved through selective alkylation at this position using tert-butyl bromoacetate (B1195939). jlu.edu.cnresearchgate.net This reaction is typically carried out in the presence of a base to deprotonate the active methylene group, facilitating the nucleophilic attack on the alkyl halide. The resulting tert-butyl ester can then be deprotected under acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative serves as a versatile intermediate for further modifications, such as amide bond formation. jlu.edu.cnresearchgate.net

This nucleophilic substitution approach at the 10-position is fundamental for creating a diverse library of dithranol analogs, enabling the exploration of structure-activity relationships.

Functional Group Interconversion and Derivatization at Core and Side Chains

Functional group interconversion and derivatization are essential for fine-tuning the biological and physicochemical properties of 9(10H)-Anthracenone, 1,8,10-trihydroxy-. These modifications are primarily focused on the hydroxyl groups at positions 1 and 8, and the active methylene group at the 10-position.

Acylation of 9(10H)-Anthracenone, 1,8,10-trihydroxy- can occur at both the hydroxyl groups (O-acylation) and the C-10 position (C-acylation). The synthesis of 10-acyl analogues, such as 10-propionyl dithranol and 10-butyryl dithranol (butantrone), has been reported as a strategy to develop less irritating and staining derivatives. echemi.comijcce.ac.irresearchgate.net

Furthermore, O-acylation at the 1- and 8-hydroxyl positions can be achieved to produce mono- and di-ester derivatives. For example, co-drugs have been synthesized by reacting dithranol with the acid chlorides of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ketoprofen. stackexchange.comnih.gov The synthesis of di-esters is typically achieved by reacting dithranol with an excess of the appropriate acid chloride in the presence of a base like pyridine (B92270) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. stackexchange.com For the synthesis of mono-esters, careful control of stoichiometry and reaction conditions is necessary, with solvents like hexamethylphosphoramide (B148902) (HMPA) proving effective. stackexchange.comnih.gov

A revised procedure for the benzoylation of dithranol at the 10-position involves the reaction of 1,8-diacetoxy-9(10H)-anthracenone with benzoyl chloride and sodium hydride in THF, followed by hydrolysis of an intermediate enol ester. chemistry-online.com

Table 2: Synthesis of Acyl-Substituted Derivatives of 9(10H)-Anthracenone, 1,8,10-trihydroxy-

Derivative Type Synthetic Method Reagents
Di-ester Co-drug O-acylation Dithranol, Acid Chloride (2 equiv.), Pyridine, THF stackexchange.com
Mono-ester Co-drug O-acylation Dithranol, Acid Chloride (1 equiv.), HMPA stackexchange.com
10-Benzoyl C-acylation 1,8-Diacetoxy-9(10H)-anthracenone, Benzoyl Chloride, NaH, THF chemistry-online.com

The introduction of thio-substituents at the 10-position of the anthracenone core represents another avenue for derivatization. The synthesis of 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones has been accomplished, expanding the range of available analogs for biological evaluation. These compounds are of interest for their potential therapeutic properties.

The synthesis of carboxylic acid analogs of 9(10H)-Anthracenone, 1,8,10-trihydroxy- is a key step towards creating derivatives with enhanced functionality, including hydroxamic acids. As previously mentioned, a carboxylic acid functional group can be introduced at the C-10 position via selective alkylation with tert-butyl bromoacetate followed by acid-mediated deprotection. jlu.edu.cnresearchgate.net

Once the carboxylic acid analog is obtained, it can be converted into a hydroxamic acid. While specific literature on the direct synthesis of a hydroxamic acid from a dithranol carboxylic acid derivative is not detailed, the conversion of carboxylic acids to hydroxamic acids is a well-established synthetic transformation. orgsyn.org Generally, this involves the coupling of the carboxylic acid with hydroxylamine (B1172632) or a protected form of hydroxylamine. orgsyn.orgnih.govresearchgate.netjcsp.org.pk Common methods include:

Activation of the carboxylic acid: The carboxylic acid is typically activated to facilitate the reaction with hydroxylamine. This can be achieved by converting the carboxylic acid to an acyl chloride, an activated ester, or by using coupling reagents such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., BOP reagent). researchgate.netjcsp.org.pk

Reaction with hydroxylamine: The activated carboxylic acid derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate the free hydroxylamine for the nucleophilic acyl substitution reaction. orgsyn.orgnih.gov

This two-step sequence, starting from the C-10 alkylation to form the carboxylic acid, followed by a standard coupling reaction with hydroxylamine, represents a viable and logical synthetic route to hydroxamic acid analogs of 9(10H)-Anthracenone, 1,8,10-trihydroxy-.

Glycosylated Derivatives

The synthesis of glycosylated derivatives of anthracenones can be achieved through both chemical and biological methods. Chemical synthesis often relies on established glycosylation reactions, such as the Koenigs-Knorr reaction, to form O-glycosides. For instance, a series of anthraquinonyl glucosaminosides were successfully synthesized using Koenigs-Knorr glycosidation of the corresponding anthraquinone aglycones with a bromo sugar, followed by saponification nih.gov. This method is a long-standing and versatile strategy for creating glycosidic bonds wikipedia.org. The reaction typically involves the use of a glycosyl halide and a promoter, such as a heavy metal salt, to facilitate the substitution reaction with an alcohol, in this case, a hydroxyl group on the anthracenone scaffold wikipedia.orgnih.gov.

The synthesis of C-glycosides of anthrones, which are more resistant to hydrolysis, has also been a subject of study uomustansiriyah.edu.iqnih.govuomustansiriyah.edu.iq. The total synthesis of the anthrone C-glycoside cassialoin, for example, has been accomplished, confirming its structure nih.gov.

Microbial synthesis offers an alternative and environmentally friendly approach to producing anthraquinone glucosides. Engineered E. coli strains expressing specific glycosyltransferases can be utilized to glucosylate various anthraquinones mdpi.com. This biotechnological approach allows for the production of specific glycosides by supplying the aglycone to the culture medium of the recombinant microorganism mdpi.com.

Glycosylation Method Description Example
Koenigs-Knorr ReactionA chemical method involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter (e.g., silver or mercury salts) to form a glycoside. wikipedia.orgSynthesis of anthraquinonyl glucosaminosides from the corresponding aglycones. nih.gov
Microbial BiotransformationThe use of engineered microorganisms expressing glycosyltransferases to catalyze the glycosylation of a substrate.Production of alizarin-2-O-β-d-glucoside using a recombinant E. coli strain. mdpi.com
Total SynthesisThe complete chemical synthesis of a complex molecule from simpler starting materials.Total synthesis and structure confirmation of the anthrone C-glycoside cassialoin. nih.gov

Biosynthetic Pathways and Enzymatic Transformations

The biosynthesis of 9(10H)-Anthracenone, 1,8,10-trihydroxy- and its analogs is rooted in the polyketide pathway, a major route for the production of a wide array of natural products in plants, fungi, and bacteria.

Natural Product Biogenesis of Polyhydroxyanthracenones

Polyhydroxyanthracenones are derived from a poly-β-keto chain, which is assembled by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. This initial polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic aromatic core of anthracenones. Subsequent tailoring enzymes, including oxygenases, reductases, and glycosyltransferases, modify this core structure to generate the vast diversity of naturally occurring anthraquinone and anthracenone derivatives researchgate.net. The glycosylation step is crucial for the biological activity of many of these compounds, as the sugar moiety often plays a role in their solubility, stability, and transport uomustansiriyah.edu.iq.

Enzymatic Catalysis in Hydroxyanthracenone Formation

The hydroxylation patterns observed in natural polyhydroxyanthracenones are the result of specific enzymatic reactions catalyzed by various oxygenases. These enzymes introduce hydroxyl groups at specific positions on the aromatic rings, a key step in the biosynthesis of compounds like 1,8,10-trihydroxy-9(10H)-anthracenone.

Flavin-dependent monooxygenases are a class of enzymes that utilize a flavin cofactor (FAD or FMN) to activate molecular oxygen for the hydroxylation of a wide range of substrates, including aromatic compounds. In the context of polyketide biosynthesis, these enzymes play a critical role in the oxidative tailoring of the polyketide backbone. The mechanism generally involves the reduction of the flavin cofactor by NAD(P)H, followed by the reaction of the reduced flavin with molecular oxygen to form a reactive flavin-peroxy intermediate. This intermediate is a powerful oxidizing agent that can hydroxylate the aromatic rings of anthracenone precursors.

Interestingly, some oxygenases involved in the biosynthesis of aromatic polyketide antibiotics can catalyze hydroxylation reactions without the need for a metal ion or an organic cofactor. These "cofactor-free" oxygenases are mechanistically intriguing. One proposed mechanism involves the direct transfer of an electron from a deprotonated substrate to molecular oxygen, forming a caged radical pair. The enzyme's active site is thought to stabilize anionic intermediates, facilitating this process. Histidine residues are often implicated in the deprotonation of the substrate.

Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide as the oxidant. In the context of anthracenone-related compounds, such as the anthracycline anticancer agents, peroxidase-mediated oxidation has been studied. The reaction mechanism can involve the formation of a reactive enzyme intermediate (analogous to peroxidase compound I) which then oxidizes the substrate. Electron paramagnetic resonance (EPR) studies have shown that the oxidation of anthracyclines by a peroxidase/H₂O₂ system can generate free radicals, suggesting a one-electron transfer process. While not directly forming the 1,8,10-trihydroxy substitution pattern, these pathways demonstrate the potential for peroxidases to be involved in the oxidative metabolism and transformation of anthracenone structures in biological systems.

Enzyme Class Cofactor/Oxidant General Role in Hydroxyanthracenone Formation
Flavin-Dependent MonooxygenasesFAD or FMN, NAD(P)H, O₂Introduction of hydroxyl groups onto the aromatic rings of the polyketide core.
Cofactor-Free OxygenasesO₂Hydroxylation of aromatic polyketides without the requirement for metal or organic cofactors.
PeroxidasesH₂O₂Oxidation of anthracenone-related structures, potentially leading to further functionalization or degradation.
Polyketide Synthase (PKS) Assembly Mechanisms

The biosynthesis of the tricyclic aromatic core of 9(10H)-Anthracenone, 1,8,10-trihydroxy-, is accomplished via the polyketide pathway. researchgate.netresearchgate.netfu-berlin.de This complex process is orchestrated by a class of enzymes known as Polyketide Synthases (PKSs), which function as enzymatic assembly lines to construct complex carbon skeletons from simple acyl-CoA precursors. Aromatic polyketides, such as the anthracenone scaffold, are typically synthesized by Type II PKS systems, which are multi-enzyme complexes where each catalytic function resides on a separate, non-covalently associated polypeptide. nih.govnih.govresearchgate.net

The assembly mechanism is an iterative process involving a minimal set of core enzymes that work in concert to build the poly-β-keto chain, the linear precursor to the aromatic ring system. nih.gov The primary building blocks for the anthracenone core are an acetyl-CoA starter unit and several malonyl-CoA extender units. researchgate.net The entire process is a highly controlled sequence of condensation, cyclization, and aromatization events.

The key enzymatic components of a minimal Type II PKS and their respective functions in the assembly of the polyketide chain are detailed in Table 1.

ComponentAbbreviationFunction
KetosynthaseKS (or KSα)Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction, extending the polyketide chain.
Chain Length FactorCLF (or KSβ)Forms a heterodimer with KSα and is primarily responsible for determining the final length of the polyketide chain by controlling the number of extension cycles. nih.gov
Acyl Carrier ProteinACPCarries the growing polyketide chain via a thioester linkage and shuttles it between the various active sites of the PKS complex. nih.gov
Malonyl-CoA:ACP TransacylaseMATSelects and loads the malonyl-CoA extender units onto the ACP. nih.gov

The synthesis of the anthracenone precursor begins with a starter unit, typically acetyl-CoA, which is loaded onto the ACP. The core PKS complex then catalyzes a series of decarboxylative Claisen condensations. In each cycle, a malonyl-CoA extender unit is loaded onto the ACP by MAT, and the KS-CLF heterodimer catalyzes the condensation of this unit with the growing polyketide chain. nih.gov For the formation of an anthracenone backbone, this iterative process would typically continue until an octaketide (a C16 chain formed from one acetyl and seven malonyl units) is assembled. researchgate.net

Once the full-length poly-β-keto chain is synthesized and tethered to the ACP, it is a highly reactive intermediate that must be folded and cyclized in a specific manner to form the characteristic tricyclic ring structure. This critical step is not performed by the minimal PKS but by a suite of associated enzymes encoded within the same gene cluster. These tailoring enzymes, such as cyclases (CYC) and aromatases (ARO), ensure that the regiospecific aldol-type cyclizations and subsequent dehydration reactions occur correctly to yield the final aromatic scaffold. researchgate.net The proposed sequence of events from precursor loading to the formation of the cyclized aromatic core is outlined in Table 2.

StepDescriptionKey Enzymes/Domains
1. Priming (Initiation)An acetyl-CoA starter unit is loaded onto the Acyl Carrier Protein (ACP).Starter Unit:ACP Transacylase (SAT) or KS
2. Elongation (Iteration)Seven successive decarboxylative Claisen condensations occur, each adding a two-carbon unit from malonyl-CoA to the growing chain. The ACP shuttles the intermediate between active sites.KS, CLF, ACP, MAT
3. Polyketide Chain CompletionThe full-length C16 poly-β-keto chain (octaketide) is formed and remains tethered to the ACP.KS-CLF complex
4. Cyclization/AromatizationThe reactive linear chain is folded into a specific conformation and undergoes a series of intramolecular aldol (B89426) condensations and dehydrations to form the tricyclic aromatic ring system.Cyclase (CYC), Aromatase (ARO)
5. Product ReleaseThe final aromatic product is released from the ACP, often catalyzed by a thioesterase (TE) domain, which is sometimes found in fungal PKS systems. nih.govThioesterase (TE) or other release mechanism

This enzymatic assembly line provides a highly efficient and specific route to complex aromatic structures like 9(10H)-Anthracenone, 1,8,10-trihydroxy- from simple metabolic precursors, showcasing a remarkable example of biosynthetic control. researchgate.net

Isolation and Characterization of Naturally Occurring 9 10h Anthracenone, 1,8,10 Trihydroxy Derivatives

Identification of Botanical and Microbial Sources

The quest for novel bioactive compounds has led researchers to explore a diverse range of biological organisms. Both terrestrial plants and various microorganisms have been identified as sources of 9(10H)-Anthracenone, 1,8,10-trihydroxy- derivatives.

Botanical Sources:

A significant botanical source for a derivative of this anthracenone (B14071504) is Vismia japurensis, a plant species within the Hypericaceae family. scielo.br This shrubby plant, found in the Amazon region, has been the subject of phytochemical investigations aimed at discovering new secondary metabolites. scielo.br Research involving in vitro cultivation of V. japurensis has successfully led to the isolation of a new anthrone (B1665570), identified as 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone. scielo.brresearchgate.net This discovery highlights the potential of plant tissue culture as a sustainable method for producing novel natural products. scielo.br The genus Vismia is known for producing a variety of anthraquinones, bianthrones, and other related compounds, making it a key area of focus for natural product chemists. nih.govresearchgate.net

Microbial Sources:

Fungi, particularly those from marine environments, are prolific producers of structurally diverse secondary metabolites, including various anthraquinone (B42736) and anthracenone derivatives. nih.govencyclopedia.pub While the specific parent compound 9(10H)-Anthracenone, 1,8,10-trihydroxy- has not been definitively linked to a microbial source in the available literature, numerous closely related trihydroxy anthracenone derivatives have been isolated from fungal cultures. Genera such as Aspergillus, Eurotium, and Phialophora are known to synthesize compounds with 1,8-dihydroxy or 1,6,8-trihydroxy substitution patterns on the anthraquinone framework. nih.govencyclopedia.pubnih.gov For instance, a fungus, Phialophora alba, has been found to produce 5-chloro-6,8,10-trihydroxy-1-methoxy-3-methyl-9(10H) anthracenone. nih.gov The biosynthetic pathways in these microorganisms, often originating from polyketides, give rise to a wide array of hydroxylated and otherwise functionalized anthracenoids. nih.gov

The following table summarizes the identified natural sources for derivatives of 9(10H)-Anthracenone, 1,8,10-trihydroxy-.

Biological SourceCompound Derivative IsolatedReference
Vismia japurensis (Plant)1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone scielo.brresearchgate.net
Phialophora alba (Fungus)5-chloro-6,8,10-trihydroxy-1-methoxy-3-methyl-9(10H) anthracenone nih.gov

Advanced Chromatographic Separation and Purification Techniques

The isolation of pure 9(10H)-Anthracenone, 1,8,10-trihydroxy- derivatives from complex natural extracts is a significant challenge due to the presence of numerous structurally similar compounds. This necessitates a multi-step approach involving various advanced chromatographic techniques.

The initial step typically involves solvent extraction from the biomass. For example, in the case of Vismia japurensis, lyophilized plant material was extracted with hexane (B92381) and methanol (B129727). scielo.brscielo.br The resulting crude extract is then subjected to a series of chromatographic fractionations.

Open Column Chromatography: A common primary separation technique is open column chromatography. The hexane extract of V. japurensis was first fractionated using this method to yield semi-purified fractions containing the target anthrone. scielo.brscielo.br

High-Performance Liquid Chromatography (HPLC): For the final purification step, High-Performance Liquid Chromatography (HPLC) is indispensable. springernature.comnih.gov The semi-purified fractions from the column chromatography of the V. japurensis extract were further purified by HPLC to yield the pure compound, 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone. scielo.brresearchgate.net Reversed-phase (RP) HPLC is a frequently used mode for the separation of such compounds. sielc.com

Other Relevant Techniques: While not specifically detailed for the title compound, other advanced techniques are widely applied for the separation of related anthracenoids. High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation of anthraquinones like emodin (B1671224) and physcion (B1677767) from plant extracts. mdpi.com This method avoids the irreversible adsorption of samples onto solid supports, which can be an issue in conventional column chromatography. mdpi.com

The table below outlines the chromatographic techniques employed in the isolation of a key derivative.

Chromatographic TechniquePurposeSource MaterialIsolated CompoundReference
Open Column ChromatographyInitial FractionationHexane extract of Vismia japurensisSemi-purified fractions scielo.brresearchgate.net
High-Performance Liquid Chromatography (HPLC)Final PurificationFractions from column chromatography1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone scielo.brresearchgate.net

Structural Elucidation via High-Resolution Spectroscopic Methods

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of high-resolution spectroscopic methods that provide detailed information about the molecule's atomic composition and connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental formula of the isolated compound. For 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone, high-resolution mass spectrometry confirmed its molecular formula. scielo.brscielo.br Mass spectrometry is also a powerful tool for characterizing other novel 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives, providing insights into their fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. jaypeedigital.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. jaypeedigital.com

The structure of 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone was determined using such one- and two-dimensional NMR techniques. scielo.brresearchgate.net The specific chemical shifts observed in the ¹H and ¹³C NMR spectra are unique to the compound's structure.

The following table presents the ¹H and ¹³C NMR spectral data for 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone. scielo.br

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
1162.22-
2118.046.94 (d, 8.1)
3148.16-
4115.716.84 (s)
4a150.36-
5119.017.61 (t, 8.1)
6124.087.10 (d, 8.1)
7115.867.33 (d, 8.1)
8162.61-
8a113.31-
9Not Observed-
9a111.21-
1071.21-
10a150.36-
Me at C-338.481.64 (s)
Me at C-1022.572.42 (s)
OH at C-1-12.19
OH at C-8-12.28

Spectra recorded in CDCl₃. scielo.br

Advanced Analytical Techniques for 9 10h Anthracenone, 1,8,10 Trihydroxy

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 9(10H)-Anthracenone, 1,8,10-trihydroxy-.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the two benzene (B151609) rings, as well as signals for the hydroxyl protons and the proton at the C-10 position. The signals for the phenolic hydroxyl groups at C-1 and C-8 are typically observed at very downfield chemical shifts (e.g., δ > 12 ppm) due to strong intramolecular hydrogen bonding with the C-9 ketone. scielo.br The aromatic protons would appear as a series of multiplets in the aromatic region (approx. δ 7.0-8.0 ppm), with coupling patterns dependent on their substitution.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include a signal for the ketone carbonyl (C-9) typically around δ 190 ppm, signals for the oxygen-bearing carbons (C-1, C-8, C-10), and a series of signals in the aromatic region (approx. δ 110-160 ppm). scielo.br

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of all proton and carbon signals.

COSY experiments establish proton-proton (¹H-¹H) coupling relationships, helping to map out the spin systems within the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, for instance, by observing correlations from the hydroxyl protons to adjacent carbons.

The data for the dimethylated analog illustrates these principles.

Table 1: ¹H and ¹³C NMR Data for 1,8,10-trihydroxy-3,10-dimethyl-9(10H)-anthracenone in CDCl₃ scielo.br

PositionδC (ppm)δH (ppm, mult., J in Hz)
1162.61-
2120.357.05 (d, 1.5)
3148.07-
4117.767.46 (d, 1.5)
5119.797.55 (dd, 7.5, 1.2)
6136.657.60 (t, 7.5)
7124.317.24 (dd, 7.5, 1.2)
8162.61-
9--
1071.21-
4a, 10a150.36-
8a113.31-
9a111.21-
Me/C1022.571.64 (s, 3H)
Me/C338.482.42 (s, 3H)
OH/C1-12.19
OH/C8-12.28

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion and Elemental Composition: The molecular formula of 9(10H)-Anthracenone, 1,8,10-trihydroxy- is C₁₄H₁₀O₄, corresponding to a monoisotopic mass of 242.0579 Da. nih.gov High-resolution mass spectrometry (HRMS) techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or Electrospray Ionization Mass Spectrometry (ESIMS) can measure this mass with high precision, allowing for the unambiguous determination of the elemental formula. For instance, high-resolution ESI-MS analysis of a related dimethylated derivative showed a protonated molecule [M+H]⁺ at m/z 271.0956, consistent with the formula C₁₆H₁₅O₄. scielo.br

Ionization Techniques:

Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. youtube.com The resulting fragmentation pattern serves as a molecular fingerprint.

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. youtube.com It is particularly useful for confirming molecular weight.

Fragmentation Pattern: In electron impact mass spectrometry, derivatives of 1,8-dihydroxy-9(10H)-anthracenone often exhibit characteristic fragmentation pathways. Studies on 10-substituted derivatives show fragmentation via cleavage of the substituent at the C-10 position. nih.gov A key fragmentation upon electron impact for 10-arylthio-anthralin derivatives involves the formation of ions at m/z 225, corresponding to the anthralin (B1665566) core after C-S bond cleavage, and ions at m/z 226, which requires a hydrogen migration from the substituent to the anthralin moiety. nih.gov This suggests that the core anthracenone (B14071504) structure is a relatively stable fragment.

UV-Vis Spectroscopy: The extended conjugated system of the anthracenone core, which includes two aromatic rings and a ketone, is expected to give rise to strong absorptions in the ultraviolet-visible region. These absorptions are due to π→π* and n→π* electronic transitions. Related polycyclic aromatic compounds show characteristic absorption bands; for example, a xanthone (B1684191) derivative with a similar conjugated system exhibits absorption maxima (λmax) at 322 and 262 nm. mdpi.com The exact position and intensity of these bands for 9(10H)-Anthracenone, 1,8,10-trihydroxy- would be influenced by the hydroxyl substituents and the solvent used for analysis. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.orgkhanacademy.org The IR spectrum of 9(10H)-Anthracenone, 1,8,10-trihydroxy- is expected to show several characteristic absorption bands.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
O-H (Hydroxyl)Stretching~3200-3600Broad band due to hydrogen bonding. libretexts.org
C-H (Aromatic)Stretching~3000-3100Characteristic of sp² C-H bonds. libretexts.org
C=O (Ketone)Stretching~1630-1680Frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation and strong intramolecular hydrogen bonding with the C1/C8 hydroxyl groups. libretexts.org
C=C (Aromatic)Stretching~1450-1600Multiple bands are expected in this region. libretexts.org
C-O (Phenol)Stretching~1200-1300Strong absorption band.

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the specific molecule. libretexts.orgmsu.edu

The 9(10H)-Anthracenone, 1,8,10-trihydroxy- molecule possesses a stereogenic center at the C-10 position, meaning it can exist as a pair of enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.com

The method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The experimental CD spectrum, which plots this differential absorption against wavelength, provides a unique pattern of positive and negative absorptions (known as Cotton effects).

To determine the absolute configuration, the experimental CD spectrum is compared with a theoretically calculated spectrum. americanlaboratory.com This process involves:

Performing quantum chemical calculations, often using Time-Dependent Density Functional Theory (TDDFT), to predict the CD spectra for both the (R) and (S) enantiomers. americanlaboratory.comnih.gov

Comparing the calculated spectra with the experimentally measured spectrum.

An unambiguous assignment of the absolute configuration is made when the experimental spectrum shows a clear match in the sign and relative intensity of the Cotton effects with one of the calculated spectra. americanlaboratory.com

While experimental CD data for this specific compound is not available, the methodology is well-established for assigning the absolute configuration of complex natural products containing multiple stereocenters and flexible ring systems. nih.gov

Chromatographic Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 9(10H)-Anthracenone, 1,8,10-trihydroxy-.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anthracenone and anthraquinone (B42736) derivatives. nih.govcabidigitallibrary.org Reversed-phase (RP) HPLC is particularly well-suited for this class of compounds. nih.govnih.gov

Typical RP-HPLC Conditions:

Stationary Phase: The most common stationary phases are octadecylsilane (B103800) (C18 or ODS) bonded silica (B1680970) columns, which provide good hydrophobic retention for the aromatic core. cabidigitallibrary.orgnih.govresearchgate.net Other phases with different selectivities, such as phenyl-hexyl or calixarene (B151959) bonded silica, have also been investigated to improve the separation of complex anthraquinone mixtures. nih.gov

Mobile Phase: A gradient elution is typically employed, starting with a high proportion of an aqueous solvent and increasing the proportion of an organic solvent. Common mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with water. cabidigitallibrary.orgnih.gov To improve peak shape and resolution, an acid modifier like formic acid, phosphoric acid, or acetic acid is often added to the mobile phase. cabidigitallibrary.orgsielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com

Detection: Given the strong UV absorbance of the anthracenone chromophore, UV-Vis detection is the standard method. The detection wavelength is chosen based on the absorbance maxima of the compound to ensure high sensitivity.

This method can be scaled up from analytical to preparative separation for the isolation of the pure compound. sielc.com

Table 3: Example HPLC Systems for Analysis of Related Anthracenone/Anthraquinone Compounds

Stationary PhaseMobile PhaseDetectionAnalyte ClassReference
C18-RPAcetonitrile-water mixturesUV9,10-Anthraquinone derivatives nih.govresearchgate.net
C180.1% Phosphoric acid in water / AcetonitrileUVAnthraquinones from Rhubarb cabidigitallibrary.org
Silica (Normal Phase)n-Hexane / Dichloromethane / Glacial acetic acid (82:12:6)UVAnthralin waters.com
Newcrom R1 (RP)Acetonitrile / Water / Phosphoric acidUV/MSAnthraquinone sielc.com

Liquid Chromatography–High-Resolution Mass Spectrometry (LC-HRMS) Profiling

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) stands as a powerful tool for the separation, detection, and identification of 9(10H)-Anthracenone, 1,8,10-trihydroxy- and its related substances, such as impurities or degradation products. This technique combines the robust separation capabilities of liquid chromatography with the precise mass measurement of HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers.

LC-HRMS is particularly valuable for impurity profiling in bulk drug materials and pharmaceutical formulations. The high resolving power allows for the confident determination of elemental compositions for the parent compound and any low-level impurities, which is a critical step in structural elucidation. For instance, in a hypothetical analysis of a stressed sample of 9(10H)-Anthracenone, 1,8,10-trihydroxy-, LC-HRMS could be employed to separate the parent compound from its degradation products. The accurate mass data obtained would then be used to propose elemental formulas for the unknown degradants, providing crucial clues to their identity.

The general workflow for LC-HRMS profiling involves chromatographic separation, typically using a reversed-phase column, followed by ionization of the eluted compounds, commonly with electrospray ionization (ESI). The ions are then analyzed by the high-resolution mass spectrometer, which provides accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). Tandem mass spectrometry (MS/MS) experiments can also be performed to generate fragmentation patterns, offering further structural information.

A study on the photodegradation of the compound, identified as dithranol, utilized HPLC with mass spectrometry coupling to characterize the degradation products, highlighting the utility of MS in identifying related substances. While this study did not specify high resolution, the principles of separation and mass detection are fundamental to a more advanced LC-HRMS analysis.

Table 1: Representative LC-HRMS Parameters for Analysis of 9(10H)-Anthracenone, 1,8,10-trihydroxy-

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature35 °C
High-Resolution Mass Spectrometry
InstrumentQuadrupole-Orbitrap Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Negative Ion Mode
Scan Rangem/z 100-1000
Resolution70,000 FWHM at m/z 200
Mass Accuracy< 5 ppm
MS/MS FragmentationHigher-energy C-trap Dissociation (HCD)

Table 2: Hypothetical High-Resolution Mass Data for 9(10H)-Anthracenone, 1,8,10-trihydroxy- and a Potential Oxidation Product

CompoundElemental FormulaCalculated Monoisotopic Mass (Da)Measured Accurate Mass (Da)Mass Error (ppm)
9(10H)-Anthracenone, 1,8,10-trihydroxy-C₁₄H₁₀O₄242.05791242.05775-0.66
Danthron (1,8-Dihydroxyanthraquinone)C₁₄H₈O₄240.04226240.04211-0.62

Electrochemical and Solid-State Analysis

Electrochemical methods provide valuable insights into the redox properties of 9(10H)-Anthracenone, 1,8,10-trihydroxy-, which are central to its chemical reactivity. Solid-state analysis techniques further complement this by probing the compound in its crystalline form.

Voltammetry of Immobilized Microparticles (VIM) is a powerful electrochemical technique for studying the redox behavior of solid materials. In a VIM experiment, microparticles of the substance of interest are mechanically transferred to the surface of an inert electrode, which is then immersed in an electrolyte solution where the compound is sparingly soluble. This three-phase arrangement (electrode-solid particle-electrolyte) allows for the direct electrochemical investigation of the solid state.

While no specific studies applying VIM to 9(10H)-Anthracenone, 1,8,10-trihydroxy- have been reported, the principles of the technique and the known redox activity of the compound allow for a theoretical consideration of its application. The oxidation of dithranol is known to proceed through different pathways depending on the conditions, leading to products such as the dithranol-dimer or danthron. A VIM study could provide valuable data on the solid-state redox potentials and mechanisms of these transformations.

In a hypothetical VIM experiment, microcrystals of 9(10H)-Anthracenone, 1,8,10-trihydroxy- would be immobilized on a graphite (B72142) electrode. Cyclic or square-wave voltammetry would then be performed in a suitable aqueous buffer. The resulting voltammogram would be expected to show peaks corresponding to the oxidation and reduction of the solid material. The peak potentials would provide information about the thermodynamics of the electron transfer processes in the solid state, while the peak shapes and scan rate dependence would offer insights into the kinetics. This approach could be particularly useful for studying the influence of crystal structure and polymorphism on the electrochemical properties of the compound. Studies on the electrochemistry of other solid anthraquinone derivatives have demonstrated the feasibility of obtaining well-defined voltammetric signals corresponding to multi-electron transfer processes.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique widely used for the analysis of large biomolecules. However, it also has significant applications in the analysis of small molecules. Interestingly, 9(10H)-Anthracenone, 1,8,10-trihydroxy- (as dithranol) has been successfully employed not as the analyte, but as the matrix for the MALDI-MS analysis of other small molecules, particularly lipids. nih.govmagtech.com.cnrsc.org

In this application, dithranol serves as the energy-absorbing substance that facilitates the desorption and ionization of the analyte molecules upon irradiation with a laser. The choice of matrix is crucial in MALDI-MS, and dithranol has been shown to be a useful matrix for small molecule analysis, especially when coupled with high-resolution mass spectrometers like Fourier Transform Ion Cyclotron Resonance (FTICR) instruments. nih.govmagtech.com.cnrsc.org The use of ultrahigh-resolution instruments helps to resolve analyte signals from any potential matrix-derived background signals, which can be a challenge in the low mass range. nih.govmagtech.com.cnrsc.org

Research has detailed protocols for the use of dithranol for MALDI imaging of endogenous lipids directly from tissue sections. nih.govmagtech.com.cnrsc.org This demonstrates a specialized and powerful application where the spatial distribution of lipids within a biological sample can be mapped with high chemical specificity. The selection of the solvent for preparing the dithranol matrix solution is important for achieving efficient co-crystallization with the analyte, which is a prerequisite for high-sensitivity analysis. rsc.org

Table 3: Typical Parameters for Using Dithranol as a MALDI Matrix

ParameterDescription
Matrix Solution
CompoundDithranol
Concentration10-30 mg/mL
SolventAcetonitrile/water mixtures with or without trifluoroacetic acid (TFA)
Sample Preparation
MethodDried-droplet or spray coating
Analyte/Matrix RatioTypically 1:1000 to 1:10,000
Instrumentation
Mass SpectrometerTOF or FTICR
LaserNitrogen laser (337 nm) or Nd:YAG laser (355 nm)
ModePositive or Negative Ion

The use of dithranol as a MALDI matrix for small molecule analysis, particularly in the context of mass spectrometry imaging, underscores the versatility of this compound beyond its primary applications and highlights its unique physicochemical properties. nih.govmagtech.com.cnrsc.org

Molecular Mechanisms of Action of 9 10h Anthracenone, 1,8,10 Trihydroxy and Its Derivatives

Cellular and Subcellular Interactions

9(10H)-Anthracenone, 1,8,10-trihydroxy-, commonly known as Dithranol or Anthralin (B1665566), is a hydroxyanthrone that exerts its biological effects through complex cellular and subcellular interactions. Its mechanism is multifaceted, primarily revolving around the modulation of oxidative stress and inflammatory signaling pathways. Research indicates that the compound accumulates in mitochondria, where it can interfere with cellular energy supply. wikipedia.orgnih.gov The core of its activity stems from its redox properties, which lead to the generation of reactive intermediates that influence various cellular processes. ijdvl.com

A significant aspect of Dithranol's mechanism of action is its profound impact on cellular redox homeostasis. The molecule undergoes autooxidation in the presence of oxygen, a process that is central to its biological effects. ijdvl.comnih.gov This redox activity leads to the generation of anthralin free radicals and reactive oxygen species, which are believed to be the primary mediators of its antiproliferative and anti-inflammatory properties. ijdvl.com

A cornerstone of Dithranol's mechanism is its ability to increase the cellular levels of reactive oxygen species (ROS). drugbank.compatsnap.com The autooxidation of Dithranol in biological environments generates ROS, which are considered key mediators of its therapeutic and inflammatory responses. ijdvl.comnih.gov In vitro studies have demonstrated that Dithranol can lead to a dose-related increase in superoxide (B77818) generation by neutrophils. oup.com The formation of active oxygen species during this auto-oxidation process is believed to be directly involved in its downstream effects, including the inactivation of enzymes and the modulation of inflammatory pathways. nih.gov This induced state of oxidative stress can trigger apoptosis (programmed cell death) in hyperproliferative cells, contributing to its therapeutic utility. patsnap.com

Oxidative Stress ParameterEffect of 9(10H)-Anthracenone, 1,8,10-trihydroxy-Primary Mechanism
Free RadicalsGenerationAutooxidation of the parent compound leads to the formation of anthralin free radicals. wikipedia.orgijdvl.com
Lipid PeroxidationInduction/PromotionEffectiveness is linked to its ability to promote lipid peroxidation in target cells. wikipedia.orgdrugbank.com
Reactive Oxygen Species (ROS)Increased LevelsGenerates ROS (e.g., superoxide) as a byproduct of its normal metabolic processing. ijdvl.compatsnap.comoup.com

Beyond its effects on oxidative stress, 9(10H)-Anthracenone, 1,8,10-trihydroxy- possesses significant anti-inflammatory properties. patsnap.compcds.org.uk It can inhibit the function of granulocytes, which are key immune cells involved in inflammatory processes. nih.gov The compound is thought to interfere with mitochondrial function within immune cells, which leads to a reduction in the production of inflammatory mediators. patsnap.com

A key target of Dithranol's anti-inflammatory action is the lipoxygenase (LO) enzyme system, which is responsible for producing pro-inflammatory leukotrienes from arachidonic acid. Dithranol is a potent inhibitor of leukotriene production by human neutrophils. ijdvl.com Specifically, it has been shown to inhibit both 5-lipoxygenase (5-LO) and 12-lipoxygenase (12-LO). nih.gov The inactivation of 12-LO is thought to be mediated by the reactive oxygen species generated during the auto-oxidation of Dithranol. nih.gov

In vitro studies have quantified this inhibitory effect. In mouse epidermal homogenates, Dithranol specifically inhibited the production of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a product of 12-LO activity. nih.gov Further studies in washed human platelets confirmed this specific inhibition of 12-HETE production. nih.gov While Dithranol is an effective inhibitor, some of its synthetic derivatives have been shown to be even more potent inhibitors of 5-LO. nih.gov

Enzyme TargetBiological SystemInhibitory Concentration (IC50)
12-Lipoxygenase (12-LO)Mouse Epidermal Homogenate50.0 µM nih.gov
12-Lipoxygenase (12-LO)Washed Human Platelets10.0 µM nih.gov

Antiproliferative and Apoptosis Induction Mechanisms in Cellular Models

Anthracenone (B14071504) derivatives exhibit potent antiproliferative effects and can induce programmed cell death in various cell types, particularly in hyperproliferative cells like keratinocytes and neoplastic cells.

The antiproliferative activity of Dithranol is a cornerstone of its therapeutic action. It is known to inhibit DNA synthesis, thereby slowing down the rapid proliferation of cells. drugbank.com This effect is crucial in conditions characterized by excessive cell growth. Studies on various anthracenone derivatives have demonstrated their ability to inhibit the growth of different cancer cell lines. For instance, a series of 10-substituted 1,5-dichloro-9(10H)-anthracenone derivatives were evaluated for their ability to inhibit the growth of human oral epidermoid carcinoma cells (KB cell line), human cervical carcinoma cells (ME 180), and Chinese hamster ovary (CHO) cells, with some compounds showing inhibitory action comparable to the anticancer drug mitoxantrone.

Dithranol is a known inducer of apoptosis, or programmed cell death. Its pro-apoptotic mechanism is closely linked to its effects on mitochondria. Research has shown that Dithranol accumulates in the mitochondria of keratinocytes, leading to the dissipation of the mitochondrial membrane potential. nih.gov This event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov The activation of caspases ultimately leads to the characteristic morphological changes associated with apoptosis. nih.gov

The induction of apoptosis by Dithranol follows a dose- and time-dependent course. The earliest detectable event is caspase activation, followed by the externalization of phosphatidylserine (B164497) on the cell surface, and finally, the appearance of morphological features of early and late-stage apoptosis and necrosis.

In addition to inducing apoptosis, Dithranol and related compounds can interfere with the cell cycle, leading to cell cycle arrest. By inhibiting DNA replication, Dithranol can halt the progression of the cell cycle, preventing cells from dividing. drugbank.com In vitro studies have shown that Dithranol can prolong the prophase stage of mitosis in both keratinocytes and leukocytes. drugbank.com While the precise mechanisms of cell cycle arrest are not fully elucidated for Dithranol itself, other anthraquinone (B42736) derivatives have been shown to induce G2/M phase arrest in cancer cells. This is often associated with the modulation of key cell cycle regulatory proteins.

Interference with Cellular Respiration and Energy Metabolism

A significant aspect of the molecular mechanism of Dithranol involves its profound impact on cellular energy metabolism, primarily through its interaction with mitochondria. Electron microscopy studies have revealed that topical application of Dithranol leads to noticeable damage to mitochondria in skin cells, while other cellular structures remain largely unaffected. nih.gov

In vitro experiments using isolated mitochondria have further clarified this effect, demonstrating that Dithranol acts as an uncoupler of oxidative phosphorylation. nih.gov This uncoupling disrupts the process by which cells generate ATP, the primary energy currency of the cell. By interfering with the energy supply to epidermal cells, Dithranol can inhibit energy-dependent processes such as cell proliferation. nih.gov More recent studies have confirmed that Dithranol accumulates in mitochondria and leads to a significant decrease in the basal level of mitochondrial respiration. nih.gov This is accompanied by a metabolic shift towards anaerobic glycolysis. nih.gov

Macromolecular Interactions

The biological effects of Dithranol are also mediated by its interactions with various macromolecules within the cell. One of its key properties is its ability to generate free radicals and reactive oxygen species through autooxidation. ijdvl.com These reactive species can then interact with and damage cellular macromolecules, including DNA and proteins.

While Dithranol's antiproliferative effects are linked to the inhibition of DNA synthesis, it does not appear to form adducts with DNA that are subject to excision repair. drugbank.com A notable macromolecular target of Dithranol is the enzyme thioredoxin reductase. Dithranol has been shown to inhibit the activity of this enzyme, which plays a crucial role in cellular redox regulation. ijdvl.com Additionally, Dithranol has been reported to down-regulate the epidermal growth factor (EGF) receptor on epidermal cells in a dose-dependent manner. ijdvl.com

DNA Intercalation and Replication/Transcription Disruption

The planar tricyclic ring structure characteristic of anthracenones suggests a potential for DNA intercalation. For instance, derivatives like anthracene-9,10-dicarboxaldehyde bisguanylhydrazones are thought to exert their effects by inserting their planar anthracene (B1667546) rings into the DNA double helix. This mode of action is also a hallmark of the anthracycline class of antibiotics, which are known to interfere with DNA replication and transcription.

However, for the closely related compound anthralin (1,8-dihydroxy-9(10H)-anthracenone), the primary mechanism of its impact on DNA is not direct intercalation but rather the induction of DNA strand breaks through the generation of free radicals. nih.gov Anthralin has been shown to inhibit DNA synthesis and reduce the number of DNA-synthesizing cells. drugbank.compatsnap.comoup.com It is plausible that 9(10H)-Anthracenone, 1,8,10-trihydroxy- could share some of these properties due to structural similarities, but direct experimental evidence is currently lacking.

Protein Binding and Non-covalent Interactions

Specific protein targets for 9(10H)-Anthracenone, 1,8,10-trihydroxy- have not been identified in the reviewed literature. The reactive nature of similar compounds, like anthralin, suggests potential interactions with a variety of cellular proteins, often through redox-related mechanisms. ijdvl.com For example, anthralin has been shown to form a covalent complex with thioredoxin reductase, leading to its irreversible deactivation. ijdvl.com Whether 9(10H)-Anthracenone, 1,8,10-trihydroxy- engages in similar covalent or specific non-covalent interactions with proteins remains an open area for investigation.

Tubulin Protein Targeting

A significant body of research has focused on the derivatives of 9(10H)-Anthracenone as potent inhibitors of tubulin polymerization. Specifically, 10-benzylidene-9(10H)-anthracenone derivatives have demonstrated strong antimicrotubule activity. These compounds are believed to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, there is currently no evidence to suggest that the parent compound, 9(10H)-Anthracenone, 1,8,10-trihydroxy-, directly targets tubulin. This activity appears to be conferred by the specific substitutions at the 10-position.

Specific Enzymatic Inhibition and Activation Profiles

Kinase Activity Regulation (e.g., CKII, p34cdc2, ERK)

The effect of 9(10H)-Anthracenone, 1,8,10-trihydroxy- on key regulatory kinases such as Casein Kinase II (CKII), p34cdc2, and Extracellular signal-regulated kinases (ERK) has not been documented. While some anthracycline compounds are known to influence kinase signaling pathways, these findings cannot be directly extrapolated to 9(10H)-Anthracenone, 1,8,10-trihydroxy-. The related compound, anthralin, has been shown to activate the c-Jun N-terminal kinases (JNK) pathway, which is involved in cellular responses to stress. ijdvl.com

Modulation of Tyrosinase and Tyrosinase-Related Protein Expression

There is no available research linking 9(10H)-Anthracenone, 1,8,10-trihydroxy- to the modulation of tyrosinase or tyrosinase-related proteins (TRP-1, TRP-2), which are key enzymes in the process of melanogenesis.

Broader Implications for Biological Processes (e.g., Melanogenesis Inhibition)

Given the lack of evidence for the interaction of 9(10H)-Anthracenone, 1,8,10-trihydroxy- with the tyrosinase pathway, there are no documented implications for its role in melanogenesis inhibition. A study investigating the irritant effect of dithranol on normally pigmented and depigmented skin found no significant difference in the inflammatory response, suggesting that the pigmentary system may not be directly involved in the primary mechanism of action of this related compound. nih.gov

Structure Activity Relationship Sar Studies of 9 10h Anthracenone, 1,8,10 Trihydroxy Analogs

Rational Design and Synthesis of Analogs for SAR Elucidation

The journey of elucidating the structure-activity relationship begins with the rational design and synthesis of analog compounds. This process is not a random generation of molecules but a hypothesis-driven endeavor. The core principle is to introduce systematic modifications to the parent structure of 9(10H)-Anthracenone, 1,8,10-trihydroxy-, also known as anthralin (B1665566), and its derivatives, to probe the importance of various functional groups and their positions.

A common strategy involves the targeted modification of the hydroxyl groups at positions 1, 8, and 10, as well as substitutions on the anthracenone (B14071504) core. For instance, in the pursuit of developing novel antipsoriatic agents, researchers have synthesized a variety of 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives. nih.govscispace.com The rationale behind these modifications is to modulate the redox properties of the molecule, which are believed to be crucial for its therapeutic effect, while potentially reducing side effects like skin irritation.

The synthesis of these analogs often involves multi-step chemical reactions. For example, the synthesis of 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones has been reported, providing a pathway to introduce a range of aromatic substituents at the 10-position. nih.govtmu.edu.tw These synthetic efforts are guided by the desire to explore the impact of lipophilicity, electronic effects, and steric bulk on the biological activity of the resulting compounds. By systematically varying these properties, a clearer picture of the SAR emerges.

Elucidation of Positional and Substituent Effects on Biological Activity

Once a library of analogs is synthesized, the next critical step is to evaluate their biological activity and correlate it with their structural modifications. This allows for the elucidation of how the position and nature of substituents influence the desired therapeutic effect.

A notable study investigated the tumor-promoting activity of seventeen analogs of anthralin (1,8-dihydroxy-9-anthrone), which shares a similar core structure with 9(10H)-Anthracenone, 1,8,10-trihydroxy-. nih.gov This research provided valuable insights into the effects of various substituents. For example, the study included the evaluation of 1,8,10-trihydroxy-9-anthrone itself, alongside derivatives with acetyl and myristoyl groups at the 10-position. nih.gov

The findings from such studies can be summarized in data tables to visualize the structure-activity relationships. For instance, the introduction of an acetyl or myristoyl group at the 10-position of 1,8-dihydroxy-9-anthrone was found to confer notable tumor-promoting activity, whereas the parent 1,8,10-trihydroxy-9-anthrone was also among the tested compounds. nih.gov Conversely, modifications at the 1 and 8 positions, such as converting the hydroxyl groups to acetoxy or myristoyloxy groups, were also explored to understand their impact on activity. nih.gov

These studies highlight the critical role of the substituents on the anthracenone scaffold. The size, polarity, and electronic nature of these groups can dramatically alter the molecule's interaction with its biological target, leading to enhanced, diminished, or even completely different biological effects.

Table 1: Effect of Substituents on the Biological Activity of Anthralin Analogs nih.gov

CompoundSubstituentsBiological Activity (Tumor Promotion)
1,8-dihydroxy-9-anthrone (Anthralin)-Tumor-promoting agent
1,8,10-trihydroxy-9-anthrone10-OHTested for tumor-promoting activity
1,8-dihydroxy-10-acetyl-9-anthrone10-COCH3Notable tumor-promoting activity
1,8-dihydroxy-10-myristoyl-9-anthrone10-CO(CH2)12CH3Notable tumor-promoting activity
1,8-diacetoxy-9-anthrone1,8-di-OCOCH3Tested for tumor-promoting activity
1,8-dimyristoyloxy-9-anthrone1,8-di-OCO(CH2)12CH3Tested for tumor-promoting activity

Investigation of Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets, which are themselves chiral. While the core anthracenone structure is largely planar, the introduction of substituents, particularly at the 10-position, can create stereocenters.

Currently, there is a notable gap in the scientific literature specifically detailing the stereochemical influences on the molecular interactions of 9(10H)-Anthracenone, 1,8,10-trihydroxy- analogs. The majority of published SAR studies on this class of compounds have focused on the effects of different functional groups and their positions, without explicitly investigating the differential activities of stereoisomers.

The synthesis of chiral analogs and the separation of enantiomers or diastereomers would be a crucial next step in refining the SAR for this compound class. Such studies would involve stereoselective synthetic methods to produce specific stereoisomers, followed by their individual biological evaluation. This would allow researchers to determine if one stereoisomer is more active than another, providing valuable information about the three-dimensional requirements of the biological target's binding site. Understanding these stereochemical preferences is essential for designing more potent and selective therapeutic agents.

Computational Chemistry in SAR Prediction and Validation

In recent years, computational chemistry has become an indispensable tool in drug discovery, offering powerful methods to predict and validate structure-activity relationships. These in silico techniques can significantly accelerate the design-synthesis-test cycle by prioritizing the most promising candidate molecules for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comijnrd.org By quantifying various physicochemical properties of the molecules, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs.

For anthracenone derivatives, QSAR studies have been employed to understand their inhibitory activity against specific enzymes. For example, a 3D-QSAR study was conducted on 1,5- and 1,8-disubstituted 10-benzylidene-10H-anthracen-9-one derivatives for their antiproliferation activity, targeting the tubulin protein. semanticscholar.org Such models can highlight the key structural features that are either beneficial or detrimental to the desired biological effect. The insights gained from QSAR models can guide the rational design of new analogs with potentially improved potency. jocpr.com

Molecular Docking and Ligand-Target Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. najah.edu This technique allows researchers to visualize the interactions between the ligand (the anthracenone analog) and the amino acid residues in the binding site of the target.

By simulating the docking of a series of 9(10H)-Anthracenone, 1,8,10-trihydroxy- analogs into the active site of a relevant biological target, it is possible to predict their binding affinities. najah.edu These predictions can then be correlated with the experimentally determined biological activities to validate the docking protocol and gain a deeper understanding of the molecular basis of action. For instance, a higher predicted binding affinity that corresponds to a higher observed biological activity would suggest that the computational model is accurately representing the key molecular interactions. This information is invaluable for designing new analogs with enhanced binding to the target.

Pharmacophore Mapping for Drug Design

Pharmacophore mapping is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govijpsonline.com A pharmacophore model can be generated based on the structures of a set of active compounds or from the known structure of the ligand-receptor complex.

For 9(10H)-Anthracenone, 1,8,10-trihydroxy- and its analogs, pharmacophore mapping can be used to distill the key chemical features responsible for their therapeutic effects. slideshare.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, even if they have a completely different chemical scaffold. ijpsonline.com This approach, known as virtual screening, can lead to the discovery of new and structurally diverse lead compounds for further development. Furthermore, the insights from pharmacophore models can guide the design of new analogs that better fit the identified pharmacophoric requirements, thus enhancing their biological activity. nih.gov

Computational and Theoretical Investigations of 9 10h Anthracenone, 1,8,10 Trihydroxy

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to model the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties.

For anthrone (B1665570) derivatives, QM calculations can elucidate tautomeric equilibria, ionization potentials, and electron affinity. researchgate.net The electronic structure of 9(10H)-Anthracenone, 1,8,10-trihydroxy- is characterized by a conjugated system of pi-electrons across the anthracene (B1667546) core. The hydroxyl groups (-OH) at positions 1, 8, and 10 significantly influence the electron distribution. They act as electron-donating groups, increasing the electron density on the aromatic rings and affecting the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Theoretical calculations can predict this gap and identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack through the analysis of molecular electrostatic potential (MEP) maps. For similar polycyclic aromatic compounds, DFT has been used to calculate global reactivity descriptors. ijcce.ac.ir

The reactivity of anthrones is often linked to their ability to generate reactive oxygen species (ROS) or undergo oxidation. The 10-hydroxy group in 9(10H)-Anthracenone, 1,8,10-trihydroxy- is particularly important. It is a known oxidation product of the parent compound, anthralin (B1665566) (also known as dithranol). nih.gov QM calculations can model the oxidation process, determining the stability of radical intermediates and predicting reaction pathways. For instance, studies on related dihydroxy-anthraquinones have used pulse radiolysis to study one-electron reduction and oxidation reactions, determining parameters like one-electron reduction potentials. rsc.org Such theoretical investigations are crucial for understanding the compound's mechanism of action and its degradation pathways.

Table 1: Calculated Electronic Properties of Anthrone Derivatives (Illustrative) Note: This table is illustrative and based on typical values for similar compounds calculated using DFT methods. Specific values for 9(10H)-Anthracenone, 1,8,10-trihydroxy- would require dedicated calculations.

ParameterDescriptionTypical Calculated Value
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO3.5 to 4.5
Ionization Potential (eV)Energy required to remove an electron (-EHOMO)5.5 to 6.5
Electron Affinity (eV)Energy released when an electron is added (-ELUMO)1.5 to 2.5

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed, atomic-level insights into how a compound like 9(10H)-Anthracenone, 1,8,10-trihydroxy- interacts with biological macromolecules such as proteins and nucleic acids. researchgate.net

The therapeutic and biological effects of the parent compound, anthralin, are thought to arise from its interaction with various cellular targets. It is known to influence energy metabolism by interacting with components of mitochondrial membranes and to inhibit enzymes like calmodulin. nih.govnih.gov MD simulations can be employed to model the binding of 9(10H)-Anthracenone, 1,8,10-trihydroxy- to the active sites of such target proteins.

A typical MD simulation involves placing the compound (the ligand) near the target biomolecule in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over short time steps. researchgate.net By analyzing the simulation trajectory, researchers can:

Identify Key Binding Interactions: Determine which amino acid residues in the target protein form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the compound.

Assess Binding Stability: Calculate metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the compound-biomolecule complex over the simulation time. researchgate.net

Predict Binding Affinity: Use advanced techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) to estimate the free energy of binding, which correlates with the compound's potency. mdpi.com

Understand Conformational Changes: Observe how the binding of the compound may induce conformational changes in the target protein, which can lead to its activation or inhibition. researchgate.net

These simulations are invaluable for understanding the molecular basis of the compound's biological activity and for guiding the design of more potent and selective analogs.

In Silico Prediction of Metabolic Fate and Transformation Pathways

In silico methods are increasingly used in the early stages of drug development to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. mdpi.com Predicting the metabolic fate of 9(10H)-Anthracenone, 1,8,10-trihydroxy- is crucial for understanding its bioavailability, duration of action, and potential for forming active or toxic metabolites.

The primary enzymes responsible for metabolizing many foreign compounds are the cytochrome P450 (CYP) family. nih.govpensoft.net In silico models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). researchgate.netnih.govresearchgate.net These predictions are often based on machine learning models trained on large datasets of known CYP substrates and inhibitors or on docking the compound into the crystal structures of CYP enzymes.

For 9(10H)-Anthracenone, 1,8,10-trihydroxy-, metabolic prediction tools would likely focus on several potential transformation pathways:

Oxidation: The aromatic rings and hydroxyl groups are susceptible to further oxidation, potentially mediated by CYP enzymes. The parent compound, anthralin, is known to oxidize to form 1,8-dihydroxyanthraquinone and dimers. nih.gov

Glucuronidation and Sulfation (Phase II Metabolism): The hydroxyl groups provide sites for conjugation with glucuronic acid or sulfate (B86663) groups, which is a common pathway for increasing water solubility and facilitating excretion.

Dimerization: Anthralin and its radicals can undergo dimerization. nih.gov The 10-hydroxy derivative might follow similar or related pathways to form various dimeric structures.

Specialized software can predict the sites on the molecule most likely to be metabolized ( "sites of metabolism" prediction) and even suggest the structures of the resulting metabolites. These in silico predictions help to prioritize which metabolites to search for in subsequent in vitro and in vivo experimental studies.

Ligand-Based and Structure-Based Drug Design Principles

The principles of computer-aided drug design (CADD) can be applied to 9(10H)-Anthracenone, 1,8,10-trihydroxy- and its analogs to develop new therapeutic agents, for instance in the context of skin diseases like psoriasis. nih.gov CADD is broadly divided into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) LBDD methods are used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. d-nb.info The core idea is that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A key LBDD technique is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. researchgate.net For a series of active anthrone derivatives, a pharmacophore model might include features like hydrogen bond donors/acceptors (from the -OH groups), a hydrogen bond acceptor (from the C=O group), and aromatic rings. d-nb.info This model can then be used as a 3D query to screen large databases of virtual compounds to identify new, structurally diverse molecules that fit the model and are therefore likely to be active. d-nb.info

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a series of compounds with their biological activity. By building a QSAR model for anthrone analogs, researchers can predict the activity of new, unsynthesized compounds.

Structure-Based Drug Design (SBDD) SBDD relies on knowing the 3D structure of the target macromolecule, which is typically determined through X-ray crystallography or NMR spectroscopy. researchgate.net

Molecular Docking: This is the most common SBDD technique. It involves computationally placing a ligand into the binding site of a target protein and scoring the different binding poses to predict the preferred binding mode and affinity. For example, if calmodulin is a target, 9(10H)-Anthracenone, 1,8,10-trihydroxy- could be docked into its binding site to understand the interactions that lead to inhibition. nih.gov

De Novo Design: If the binding site is known, computational algorithms can be used to design entirely new molecules that are complementary in shape and chemical properties to the site.

By combining these computational approaches, researchers can rationally design and optimize derivatives of 9(10H)-Anthracenone, 1,8,10-trihydroxy- to improve potency, selectivity, and pharmacokinetic properties.

Emerging Research Frontiers and Future Directions in 9 10h Anthracenone, 1,8,10 Trihydroxy Research

Development of Novel Chemical Entities with Enhanced Biological Activities

A significant area of research is the synthesis and evaluation of new derivatives of 9(10H)-Anthracenone, 1,8,10-trihydroxy- to improve its therapeutic index. The primary goals are to enhance antiproliferative effects while reducing common side effects like skin irritation and staining.

Researchers have synthesized and tested various analogs with modifications at different positions of the anthracenone (B14071504) core. For instance, a study involving twelve new hydrophilic derivatives, including a 1,8-dimethoxy compound and anthrones substituted at the C-2 and C-10 positions, was conducted on human keratinocytes. mdpi.com Notably, derivatives featuring lactone rings at the C-10 position, composed of 4, 5, or 6 carbon atoms, demonstrated a more potent antiproliferative effect than the parent compound, with equivalent or lower cytotoxicity. mdpi.com Importantly, these compounds did not act as pro-drugs, as they did not metabolize into anthralin (B1665566) in vitro. mdpi.com

Further synthetic efforts have focused on the 10-position, creating derivatives with various aliphatic and aromatic substituents. researchgate.net For example, 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones have been synthesized and characterized. researchgate.net Other work has described a revised method for benzoylation at the 10-position. nih.gov The development of co-drugs, such as linking dithranol with salicylic acid through a cleavable ester bond, represents another innovative strategy to potentially improve delivery and efficacy.

These studies underscore a clear direction towards creating derivatives with a more favorable balance of efficacy and tolerability for topical therapy.

Table 1: Examples of 9(10H)-Anthracenone, 1,8,10-trihydroxy- Derivatives and their Reported Enhancements

Derivative ClassModification SiteReported Enhancement
C-10 Lactone Ring DerivativesC-10Exceeded antiproliferative effect of parent compound mdpi.com
1,8-Dimethoxy and C-2 Substituted AnthronesC-1, C-8, C-2Tested for antiproliferative effects on keratinocytes mdpi.com
10-Arylthio-anthracenonesC-10Synthesized for research in psoriasis treatment researchgate.net
10-Benzoyl-anthracenonesC-10Revised synthetic route developed for creating derivatives nih.gov

Exploration of Unconventional Biological Activities and Targets

Beyond its well-established role in inhibiting keratinocyte hyperproliferation, research is uncovering a broader range of biological activities and molecular targets for 9(10H)-Anthracenone, 1,8,10-trihydroxy-. This exploration opens possibilities for its application in other disease contexts.

The compound is known to accumulate in mitochondria, where it interferes with the cellular energy supply by generating free radicals, thereby impeding DNA replication. wikipedia.org However, its effects extend to various cellular pathways and targets:

Immune Modulation : It has been shown to inhibit the transformation of lymphocytes and the release of reactive oxygen species from activated leukocytes. mdpi.com Evidence suggests these effects may be mediated by Protein Kinase C. mdpi.com

Anti-inflammatory Pathways : The compound is a potent inhibitor of leukotriene production and the oxidation of leukotriene B4 (LTB4) by human neutrophils, key mediators in inflammation. ijdvl.comnih.gov

Enzyme Inhibition : A high-throughput screening study identified it as an inhibitor of sirtuin 5 (SIRT5), an NAD+-dependent lysine deacylase involved in various biological processes.

Signal Transduction : It has been found to down-regulate epidermal growth factor (EGF) receptors and can activate the transcription factor NF-κB, a central regulator of inflammation and immune responses. ijdvl.comnih.gov

Alopecia Areata : There is some tentative evidence suggesting that the compound might be useful in treating alopecia areata, indicating its potential utility in other immune-mediated skin conditions. wikipedia.org

These findings suggest that 9(10H)-Anthracenone, 1,8,10-trihydroxy- is a multi-target agent whose therapeutic effects likely arise from a complex interplay of antiproliferative, anti-inflammatory, and immunomodulatory actions.

Advanced Biotechnological Approaches for Sustainable Production

Historically, anthralin was developed as a synthetic version of chrysarobin, a natural product from the araroba tree. nih.gov The future of its production may, however, lie in biotechnology. Fungi, in particular, are prolific producers of a vast array of secondary metabolites, including a large group of polyketides known as anthraquinones (AQs) and their derivatives. rsc.orgrsc.orgresearchgate.net

Fungal AQs are biosynthesized via the acetate-malonate pathway, where a polyketide precursor is cyclized to form the characteristic 9,10-dioxoanthracene core. rsc.orgresearchgate.net This core structure is then modified by various enzymatic reactions like oxidation, methylation, or dimerization to create a wide diversity of compounds. rsc.orgrsc.org

Several fungal genera are known for their ability to produce AQs, including:

Talaromyces

Aspergillus rsc.org

Penicillium rsc.org

Alternaria rsc.org

Fusarium rsc.org

Trichoderma researchgate.net

The existence of these natural biosynthetic pathways presents a significant opportunity for sustainable production. By harnessing the metabolic machinery of these fungi, it may be possible to develop fermentation-based processes. Furthermore, the tools of metabolic engineering and synthetic biology could be applied to optimize yields, enhance the production of specific desired compounds like 9(10H)-Anthracenone, 1,8,10-trihydroxy-, or even generate novel derivatives with improved properties. This biotechnological approach offers a renewable and potentially more environmentally friendly alternative to traditional chemical synthesis.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

To gain a deeper and more integrated understanding of how 9(10H)-Anthracenone, 1,8,10-trihydroxy- exerts its therapeutic effects, researchers are increasingly turning to systems biology and "omics" technologies. These approaches allow for a global analysis of molecular changes within cells and tissues following treatment.

Metabolomics: A study utilizing gas chromatography-mass spectrometry (GC-MS) performed a metabolomic analysis on the HaCaT keratinocyte cell line treated with the compound. rsc.orgnih.gov By measuring changes across central metabolism, the study identified distinct groups of metabolites that were altered in response to the drug. rsc.orgnih.gov This approach provided further clarification of the proposed mechanism of action by revealing the specific metabolic pathways perturbed by the compound. rsc.orgnih.gov

Genomics and Transcriptomics: In a study involving psoriasis patients, microarray analysis was performed on skin biopsies taken before and during treatment. This transcriptomic approach revealed that the early response to the drug involved the differential expression of 62 genes. researchgate.net Key findings from this analysis include:

Upregulated Genes : A significant upregulation was observed in genes involved in keratinocyte differentiation, keratinization (e.g., KRT2, LCE1C), and the establishment of the skin barrier (e.g., FLG2, HRNR). researchgate.net

Downregulated Genes : There was a rapid decrease in the expression of genes for neutrophil chemotactic factors (e.g., CXCL5, CXCL8), antimicrobial peptides (e.g., DEFB4A, S100A7), and regulators of keratinocyte differentiation. researchgate.net

Immune Cell Infiltration : The data showed that the reduction in neutrophilic infiltration occurred quickly, while the reduction in T-cell infiltration was much more delayed. researchgate.net

These omics-based studies indicate that a primary and early effect of the compound is the direct targeting of keratinocytes and the disruption of their crosstalk with neutrophils, rather than an initial broad effect on the adaptive immune system. researchgate.net Integrating data from metabolomics, transcriptomics, and proteomics will be crucial in building comprehensive models of the drug's action, potentially identifying new biomarkers of response and paving the way for more personalized therapeutic strategies.

Q & A

Q. What methods quantify the stability of 1,8,10-trihydroxy-9(10H)-anthracenone under physiological conditions?

  • Methodology: Use simulated biological fluids (e.g., PBS, human serum) at 37°C, followed by LC-MS quantification. Half-life (t1/2) calculations and Arrhenius plots predict shelf-life and storage requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.